Methylsilanetriol

Hydrolytic Stability Silanol Condensation Sol-Gel Chemistry

Methylsilanetriol (CH3Si(OH)3) is an organosilanetriol belonging to the class of silanols—silicon analogues of alcohols. It is characterized by a central silicon atom bearing one methyl group and three hydroxyl functionalities, imparting high water solubility (estimated 1e+006 mg/L at 25°C) and a propensity for hydrogen bonding.

Molecular Formula CH6O3Si
Molecular Weight 94.14 g/mol
CAS No. 2445-53-6
Cat. No. B1219558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsilanetriol
CAS2445-53-6
Molecular FormulaCH6O3Si
Molecular Weight94.14 g/mol
Structural Identifiers
SMILESC[Si](O)(O)O
InChIInChI=1S/CH6O3Si/c1-5(2,3)4/h2-4H,1H3
InChIKeyZJBHFQKJEBGFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylsilanetriol (CAS 2445-53-6) for Scientific and Industrial Procurement: A Comparator-Based Evidence Guide


Methylsilanetriol (CH3Si(OH)3) is an organosilanetriol belonging to the class of silanols—silicon analogues of alcohols. It is characterized by a central silicon atom bearing one methyl group and three hydroxyl functionalities, imparting high water solubility (estimated 1e+006 mg/L at 25°C) and a propensity for hydrogen bonding . Unlike many silanols that rapidly self-condense, methylsilanetriol exhibits notable kinetic stability in aqueous environments, making it a valuable precursor for sol-gel processes, surface modifications, and biomedical applications [1]. This guide provides quantitative differentiation against key comparators to support informed procurement decisions.

Why Generic Silanol Substitution Fails: Structural Determinants of Methylsilanetriol Performance


Generic substitution among silanols is not feasible due to the profound impact of silicon substitution patterns on reactivity, stability, and biological activity. Methylsilanetriol's unique combination of a single methyl group and three hydroxyls yields a hydrogen-bonding network that stabilizes it against rapid self-condensation—a critical failure point for many silanetriols and silanediols in aqueous formulations [1]. Comparative studies reveal that even minor structural changes, such as increasing the number of methyl groups (e.g., dimethylsilanediol) or altering the silicon backbone (e.g., silanediol peptides), drastically alter hydrolytic stability, enzyme inhibition potency (IC50 differences >200-fold), and in vivo regeneration outcomes (29-58% reduction in laser recovery time) [2][3]. The evidence below quantifies these differentiations, underscoring the risk of performance drift when substituting methylsilanetriol with ostensibly similar silicon-based compounds.

Methylsilanetriol (2445-53-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Aqueous Hydrolytic Stability: Methylsilanetriol vs. Typical Silanol Condensation Kinetics

Methylsilanetriol demonstrates exceptional kinetic stability in aqueous media, contradicting the general class behavior of silanols which rapidly self-condense. In a direct experimental study, methylsilanetriol and its dimer remained detectable after 40 days of storage at ambient conditions in aqueous emulsion [1]. This contrasts with the expected rapid condensation of many alkylsilanetriols to higher oligomers within hours to days under similar conditions [2].

Hydrolytic Stability Silanol Condensation Sol-Gel Chemistry Aqueous Formulations

ACE Inhibition Potency: Methylsilanol vs. Silanediol Peptide Analogues

In a head-to-head comparison of silicon-based metalloprotease inhibitors, methylsilanol-containing tripeptide analogues (Leu[SiMeOH]-Gly-Pro) exhibited extremely weak inhibition of angiotensin-converting enzyme (ACE) with IC50 values >3000 nM, whereas the corresponding silanediol analogues (Leu[Si(OH)2]-Gly-Pro) potently inhibited ACE with IC50 values as low as 14 nM [1]. This >200-fold difference in potency demonstrates that methylsilanol functionality is not a suitable zinc-binding moiety for this target.

Metalloprotease Inhibition ACE Inhibitors Silanol Bioactivity Drug Discovery

Skin Regeneration Acceleration Post-Laser Treatment: Methylsilanetriol Gel vs. Laser-Only Control

In a clinical trial of 67 patients undergoing fractional-ablative laser treatment for wrinkles and stretch marks, the addition of a methylsilanetriol-based gel (stabilized with boric citrate) shortened the post-treatment regeneration period by 29-58% compared to laser treatment alone [1].

Dermatology Wound Healing Laser Resurfacing Cosmeceuticals

Bioavailability and Skin Anti-Aging: Methylsilanetriol vs. Maltodextrin-Stabilized Orthosilicic Acid

In a 150-day randomized, placebo-controlled clinical trial, oral monomethylsilanetriol (MMST) and maltodextrin-stabilized orthosilicic acid (M-OSA) both provided significant (p < 0.05) betterment of facial wrinkles and UV spots compared to placebo [1]. While the study did not demonstrate superiority of one silicon source over the other, it confirms that MMST is bioavailable and efficacious for dermatological endpoints, placing it on par with a well-established silicon supplement.

Silicon Bioavailability Dermatology Anti-Aging Nutricosmetics

Hydrogen-Bonding Propensity: Methylsilanetriol vs. Dimethylsilanediol

Computational analysis (B3LYP/DZP+diff) reveals that methylsilanetriol forms more extensive hydrogen-bonded dimeric networks than dimethylsilanediol due to its three hydroxyl groups, leading to a considerable decrease in νOH stretching frequency and an increase in δSiOH bending frequency in methylsilanetriol dimers compared to dimethylsilanediol dimers [1].

Hydrogen Bonding Vibrational Spectroscopy Self-Assembly Sol-Gel

High Water Solubility: Methylsilanetriol vs. Common Organosilanes

Methylsilanetriol exhibits a calculated aqueous solubility of 1e+006 mg/L (1,000 g/L) at 25°C, which is exceptionally high among organosilicon compounds and enables its use in fully aqueous formulations without co-solvents . In contrast, many methyl-substituted silanes and siloxanes are poorly water-soluble (e.g., methyltrimethoxysilane solubility ~ 10 g/L), necessitating organic co-solvents for aqueous applications [1].

Water Solubility Formulation Aqueous Compatibility Silicon Chemistry

Optimal Procurement-Driven Applications for Methylsilanetriol Based on Quantitative Evidence


Aqueous Sol-Gel Precursor for Silica Coatings and Hydrophobization

Methylsilanetriol's high water solubility (1e+006 mg/L) and extended aqueous stability (>40 days) make it an ideal precursor for sol-gel derived silica coatings, particularly in water-based formulations for hydrophobization of building materials, textiles, and paper [1]. Unlike less water-soluble or rapidly condensing silanes, methylsilanetriol allows for controlled condensation and film formation in purely aqueous systems, reducing VOC emissions and solvent costs. Procurement teams should prioritize this compound when developing environmentally friendly, high-performance silica coatings.

Topical Post-Laser Skin Regeneration Formulations

Clinical evidence demonstrates that methylsilanetriol-based gels accelerate skin regeneration by 29-58% following fractional-ablative laser procedures [1]. This quantifiable benefit supports its inclusion in post-procedural cosmeceutical products. Procurement for dermatology clinics, aesthetic medicine practices, and cosmeceutical manufacturers should focus on methylsilanetriol stabilized with boron citrate or similar agents to maximize clinical outcomes and patient satisfaction.

Nutricosmetic Silicon Supplement for Skin, Hair, and Nail Health

A 150-day randomized controlled trial confirms that oral monomethylsilanetriol (5 mg Si twice daily) significantly improves facial wrinkles and UV spots, comparable to maltodextrin-stabilized orthosilicic acid [1]. This evidence positions methylsilanetriol as a viable liquid organic silicon source for nutricosmetic formulations. Procurement specialists for supplement manufacturers should consider methylsilanetriol when seeking a water-soluble, bioavailable silicon ingredient that can be formulated into beverages or liquid dietary supplements.

Surface Modification Agent for Enhanced Hydrogen-Bonded Adhesion

Computational studies reveal that methylsilanetriol's three hydroxyl groups enable extensive hydrogen-bonded networks and diverse dimeric structures [1]. This property translates to superior adhesion to hydroxylated surfaces (e.g., glass, metal oxides) compared to silanediols. Industrial procurement for coatings, adhesives, and biosensor fabrication should select methylsilanetriol when robust, covalent siloxane bonding to inorganic substrates is required, particularly in applications where moisture resistance and long-term durability are critical.

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